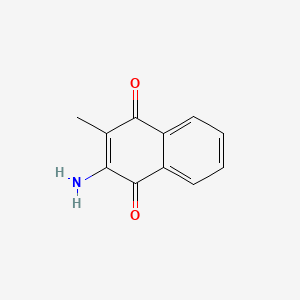

2-Amino-3-methylnaphthalene-1,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-3-methylnaphthalene-1,4-dione is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.198. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Characterization and Detection Applications

2-Amino-3-methylnaphthalene-1,4-dione and its derivatives are characterized through various techniques such as NMR, FTIR, and mass spectrometry. Notably, compounds like 2-amino-3-bromonaphthalene-1,4-dione demonstrate effectiveness in selectively detecting Hg and Ni ions, suggesting potential applications in environmental monitoring and chemical sensing (Aggrwal et al., 2021).

Synthesis and Solubility Studies

Studies on the solubility of derivatives of this compound in supercritical carbon dioxide are significant for understanding the compound's behavior under different conditions. This research is crucial for applications in pharmaceuticals and material sciences, providing insights into the compound's solubility and potential uses in various formulations (Zacconi et al., 2020).

Biological Activity and Therapeutic Potential

Derivatives of this compound, such as 2-amino-3-iodonaphthalene-1,4-dione, have shown potential as inhibitors of specific enzymes like aldo-keto reductase 1. This suggests possible therapeutic applications, particularly in the context of age-related conditions and hormonal therapies (Piermattey et al., 2022).

Application in Dye Synthesis

The compound and its derivatives have been explored in the synthesis of dyes. For instance, the synthesis of dyes involving derivatives of 2-hydroxynaphthalene-1,4-dione demonstrates the compound's utility in producing various pigments, which could have applications in textiles, art, and industrial coloring processes (Asghari-Haji et al., 2016).

Sensor Development

This compound derivatives have been used in the development of sensors, such as colorimetric sensors for specific biomolecules. This showcases their potential in biochemical analysis and diagnostic applications (Shang et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that this compound is a synthetic analog of menadione , also known as vitamin K3 , which is known to have vitamin K activity .

Mode of Action

As an analog of menadione , it may share similar interactions with its targets. Menadione is known to accept electrons through reduction processes, followed by oxidation, thus establishing a redox cycle .

Biochemical Pathways

As an analog of menadione , it may affect similar pathways. Menadione is known to be converted to vitamin K2 (specifically, MK-4) by the prenyltransferase action of vertebrate UBIAD1 .

Result of Action

One of the compounds, namely 2-Amino-3-methylnaphthalene-1,4-dione , was found to inhibit the growth of HeLa cervical cancer cells selectively, even better than vitamin K3, at a non-toxic concentration for healthy cells . The selectivity index of this compound for HeLa cells was calculated approximately as “3” .

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry conditions, at a temperature of 2-8°c .

Análisis Bioquímico

Biochemical Properties

It is known to be an analog of 1,4-naphthoquinone with a methyl group in the 2-position This suggests that it may interact with enzymes, proteins, and other biomolecules in a similar manner to 1,4-naphthoquinone

Cellular Effects

One study found that a compound similar to 2-Amino-3-methylnaphthalene-1,4-dione, namely 2- ((2,4-dimethoxyphenyl)amino)-3-methylnaphthalene-1,4-dione, inhibited the growth of HeLa cervical cancer cells . This suggests that this compound may also have effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Propiedades

IUPAC Name |

2-amino-3-methylnaphthalene-1,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYHMFJDZYADEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 5-methyl-2-((5-methylfuran-2-yl)methylene)-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2506622.png)

![4-methyl-N-[6-(4-methylpiperazino)-3-pyridinyl]benzenesulfonamide](/img/structure/B2506624.png)

![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2506628.png)

![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)

![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)